Vanillinbananin
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Overview
Description
Vanillinbananin is a member of the bananin family, which are antiviral compounds with a unique structural signature incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound has shown potential as an inhibitor of the helicase activities and replication of severe acute respiratory syndrome coronavirus (SARS-CoV) and other RNA viruses .
Preparation Methods
Vanillinbananin can be synthesized through a series of chemical reactions involving the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) . The synthesis involves the reaction of green and ammonium molybdate, releasing phosphate phloroglucinol, which is then quantified after a reaction period
Chemical Reactions Analysis
Vanillinbananin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanillic acid, while reduction may yield vanillyl alcohol.
Scientific Research Applications
Vanillinbananin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of trioxa-adamantane derivatives.
Industry: It may be used in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
Vanillinbananin exerts its effects by inhibiting the helicase activities and replication of RNA viruses . The molecular targets include the viral helicase enzymes, which are essential for the replication of the viral genome. By inhibiting these enzymes, this compound prevents the virus from replicating and spreading.
Comparison with Similar Compounds
Vanillinbananin is part of the bananin family, which includes other compounds such as:
- Bananin
- Iodobananin
- Adeninobananin
- Ansabananin
- Eubananin
These compounds share a similar structural signature but differ in their specific chemical modifications. This compound is unique in its incorporation of a vanillin moiety, which may contribute to its specific antiviral properties .
Properties
Molecular Formula |
C14H16O8 |
---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3 |
InChI Key |
HEBOXBAVJPCGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Origin of Product |
United States |
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